molecular formula C13H15N7O2 B2710545 1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034416-68-5

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2710545
CAS No.: 2034416-68-5
M. Wt: 301.31
InChI Key: ITDZIGBZUDXWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H15N7O2 and its molecular weight is 301.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a pyrazole ring and a triazolo-pyridazine moiety, which are known to exhibit various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N6O2
  • Molecular Weight : 296.32 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antiviral agent. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant growth inhibition. The compound exhibited an IC50 value of approximately 26 µM against A549 cells, indicating its potential as an anticancer agent .
Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA54926Induction of apoptosis
Compound XMCF70.46CDK2 inhibition
Compound YHCT1160.39Aurora-A kinase inhibition

Antiviral Activity

The antiviral properties of heterocyclic compounds related to this structure have also been investigated. For example:

  • HSV Inhibition : Compounds with similar triazole structures have shown effectiveness in inhibiting HSV replication in Vero cells. A related derivative demonstrated up to 91% inhibition at a concentration of 50 µM with low cytotoxicity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's structural characteristics suggest it may interact with inflammatory pathways:

  • Cytokine Modulation : Preliminary studies indicate that compounds within this class can reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects.

Understanding the mechanisms through which this compound exerts its biological activity is crucial for drug development. Key mechanisms identified include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests a pathway for therapeutic application.
  • Antiviral Mechanisms : Interference with viral replication processes has been observed in related structures.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of compounds structurally related to the target compound:

Study Example 1:

A study published in Recent Advances in Drug Design reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.01 µM to over 100 µM depending on structural modifications .

Study Example 2:

Research conducted by Wei et al. demonstrated that certain pyrazole derivatives could effectively inhibit tumor growth in vivo models, supporting their potential use as therapeutic agents against cancer .

Properties

IUPAC Name

1-ethyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2/c1-3-19-7-6-9(17-19)13(21)14-8-11-16-15-10-4-5-12(22-2)18-20(10)11/h4-7H,3,8H2,1-2H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZIGBZUDXWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.